Steric and Electronic Impact of the 4-Methyl Substituent on Antibacterial Potency
Within the 4-nitro-3-phenylisoxazole series, a para-methyl substituent on the 5-phenyl ring (as in the target compound) is associated with significantly weaker antibacterial activity compared to ortho- or unsubstituted analogs. This is a class-level inference derived from a direct comparative study where para-substituted derivatives showed EC50 values 2- to 4-fold higher (less potent) against Xanthomonas oryzae than their ortho-substituted counterparts [1]. This specific electronic and steric profile is a key differentiator, making the target compound uniquely suited as a negative control or a selectivity probe in SAR programs [1].
| Evidence Dimension | Antibacterial activity (EC50) against Xanthomonas oryzae (Xoo) as a function of substituent position |
|---|---|
| Target Compound Data | Para-methyl substitution pattern (characteristic of the target compound) is predicted to confer lower potency based on SAR trends. |
| Comparator Or Baseline | Ortho-substituted derivatives (e.g., 5p, 5s) displayed EC50 values of 7.6–9.1 mg/mL against Xoo. Para-substituted derivatives (5r, 5u, 5v) showed higher EC50 values of 13.4–55.6 mg/mL. |
| Quantified Difference | Para-substitution increases the EC50 by a factor of 1.8 to 7.3 compared to the most potent ortho-substituted analogs, indicating a substantial loss in potency. |
| Conditions | In vitro antibacterial assay against Xanthomonas oryzae (Xoo) at concentrations of 100 and 50 mg/mL, with EC50 determined via regression analysis [1]. |
Why This Matters
For researchers investigating the SAR of antibacterial isoxazoles, the target compound's distinct para-methyl substitution pattern provides a critical data point for mapping potency determinants, serving as a low-activity benchmark essential for validating computational models and guiding lead optimization.
- [1] Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(39), 25633–25638. View Source
